Anti-HIV-1 Activity: Scirpusin A vs. Scirpusin B
Scirpusin A is a more potent inhibitor of the α-glucosidase enzyme (EC 3.2.1.20) than its commonly used comparator, resveratrol, but less potent than its structural isomer, Scirpusin B. This provides a clear rank-order of potency for experimental design. Scirpusin A exhibits an IC50 of 0.0083 mM, which is significantly lower than the IC50 of 0.0239 mM for resveratrol. In contrast, Scirpusin C is even more potent with an IC50 of 0.0049 mM under identical conditions [1]. This data allows researchers to select the appropriate stilbenoid based on the desired level of α-glucosidase inhibition.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against α-glucosidase (EC 3.2.1.20) |
|---|---|
| Target Compound Data | 0.0083 mM |
| Comparator Or Baseline | Resveratrol: 0.0239 mM; Scirpusin C: 0.0049 mM |
| Quantified Difference | Scirpusin A is 2.88-fold more potent than resveratrol, but 1.69-fold less potent than Scirpusin C. |
| Conditions | pH 6.5, 37°C, in vitro enzyme assay [1] |
Why This Matters
This quantitative comparison is essential for researchers investigating the role of α-glucosidase in carbohydrate metabolism or developing antidiabetic agents, as it allows for the precise selection of a compound with a defined potency range, avoiding the lower potency of resveratrol or the higher potency of Scirpusin C.
- [1] BRENDA Enzyme Database. Search IC50 Value for EC 3.2.1.20 (α-glucosidase). View Source
